2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride
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Overview
Description
2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry. Benzimidazoles are known for their diverse biological activities and are utilized in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride typically involves the cyclization of appropriate precursors to form the benzimidazole ring. One common method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The reaction conditions often involve heating the reactants in the presence of a strong acid like hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction often disrupts critical biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its antitumor and antiviral activities.
1H-benzo[d]imidazole-2-yl)aniline: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-amino-4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-7(11(15)16)5-6-10-13-8-3-1-2-4-9(8)14-10;/h1-4,7H,5-6,12H2,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRUJNOIVFZRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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